カリステギン A5

概要

説明

科学的研究の応用

Calystegine A5 has several scientific research applications:

作用機序

Target of Action

Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, Calystegine A5 can block carbohydrate metabolism, leading to lysosomal storage toxicity .

Mode of Action

The interaction of Calystegine A5 with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .

Biochemical Pathways

Calystegine A5 affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .

Result of Action

The action of Calystegine A5 leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .

Action Environment

The action, efficacy, and stability of Calystegine A5 can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of Calystegine A5 on human ASCs . .

生化学分析

Biochemical Properties

Calystegine A5 interacts with various enzymes and proteins, particularly glycosidases . It inhibits these enzymes, thereby blocking carbohydrate metabolism . This interaction is crucial in understanding the biochemical reactions involving Calystegine A5.

Cellular Effects

Calystegine A5 has significant effects on various types of cells and cellular processes. For instance, it has been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It influences cell function by reducing oxidative/ER stress, inflammation, and promoting the AKT/PI3K/mTOR pathway .

Molecular Mechanism

Calystegine A5 exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression . Specifically, it has been found to restore the defective PI3K/AKT/mTOR pathway in hyperglycaemic cells .

Temporal Effects in Laboratory Settings

The effects of Calystegine A5 change over time in laboratory settings. It has been found to promote the survival of hyperglycaemic cells and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses .

Metabolic Pathways

Calystegine A5 is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in carbohydrate metabolism . It inhibits glycosidases, thereby blocking carbohydrate metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Calystegine A5 can be synthesized from carbohydrate starting materials. The synthesis involves multiple steps, including the formation of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction . The reaction conditions typically involve the use of aldehyde containing a Z-vinyl iodide, which is obtained by the Stork olefination of aldehyde .

Industrial Production Methods: The extraction process involves the use of gas chromatography–mass spectrometry (GC-MS) to evaluate the composition of the extract .

化学反応の分析

Types of Reactions: Calystegine A5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify its structure, potentially affecting its biological activity.

Substitution: Substitution reactions can occur, particularly involving its hydroxyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols.

類似化合物との比較

- Calystegine A3

- Calystegine A5 glycoside

- Calystegine N1

- Calystegine B1

- Calystegine B2

- Calystegine B4

Comparison: Calystegine A5 is unique due to its specific structure and glycosidase inhibitory properties. While other calystegines share similar inhibitory effects, the specific hydroxylation pattern of Calystegine A5 may result in distinct biological activities and therapeutic potentials .

生物活性

Calystegine A5 is a polyhydroxylated nortropane alkaloid primarily found in various plants, including potatoes and tomatoes. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders, cancer, and inflammation. This article reviews the current understanding of the biological activity of Calystegine A5, highlighting its cytotoxic effects, metabolic benefits in diabetic conditions, and potential as an insecticide.

Calystegine A5 is characterized by its unique structure, which allows it to mimic carbohydrate structures. This property is significant as it enables Calystegine A5 to interact with various biological macromolecules, particularly glycosidases.

Cytotoxic Activity

Research indicates that Calystegine A5 exhibits cytotoxic properties , making it a candidate for cancer research. In vitro studies have demonstrated that it can induce cell death in various cancer cell lines. The mechanism of action involves the inhibition of glycosidases, leading to disrupted carbohydrate metabolism and subsequent cellular dysfunction .

Table 1: Cytotoxicity of Calystegine A5 on Different Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 12.5 | MTT Assay |

| MCF-7 | 15.0 | Colony Formation |

| A549 | 10.0 | LDH Release |

Metabolic Activity in Diabetic Conditions

Recent studies have shown that Calystegine A5 may improve the metabolic activity of human adipose-derived stem cells (hASCs) under hyperglycemic conditions. In a controlled experiment, treatment with Calystegine A5 significantly enhanced cell survival and reduced oxidative stress in hASCs exposed to high glucose levels .

- Oxidative Stress Reduction : Calystegine A5 promotes endogenous antioxidant defenses.

- Inflammation Modulation : It regulates pro-inflammatory cytokines and enhances anti-inflammatory responses.

- Signaling Pathways : The compound restores the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and survival .

Table 2: Effects of Calystegine A5 on Human ASCs

| Parameter | Control Group | Calystegine A5 Group |

|---|---|---|

| Cell Viability (%) | 60 | 85 |

| Oxidative Stress Marker (ROS) | 150 µM | 75 µM |

| Inflammatory Cytokines (pg/mL) | 200 | 50 |

Anti-inflammatory Properties

Calystegine A5 also exhibits anti-inflammatory activities . Studies involving extracts from Hyoscyamus albus containing calystegines demonstrated significant inhibition of carrageenan-induced paw edema in mice, showcasing the compound's potential for reducing inflammation .

Case Study: In Vivo Anti-inflammatory Effects

In a study conducted on mice:

- Dosage : Mice were treated with varying doses of calystegines extracted from Hyoscyamus albus.

- Results : The highest dose (200 mg/kg) resulted in a 58% reduction in edema compared to controls .

Insecticidal Properties

Some preliminary studies suggest that calystegines, including Calystegine A5, may possess insecticidal properties. However, further research is necessary to establish their efficacy and potential applications in pest control.

特性

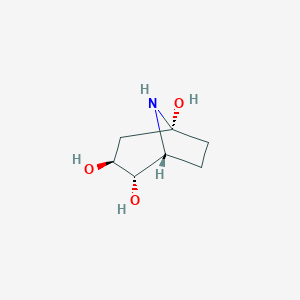

IUPAC Name |

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSWEYXUHSNDLV-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C(C1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165905-26-0 | |

| Record name | Calystegine A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?

A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。